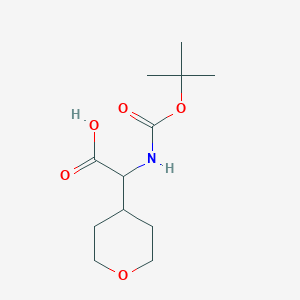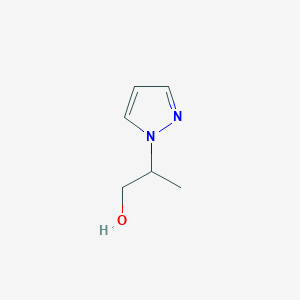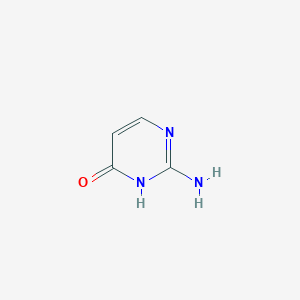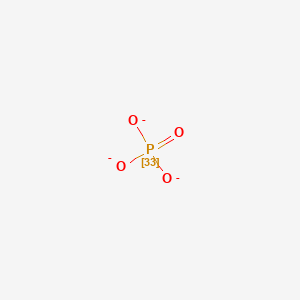
2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a chemical compound involved in numerous synthetic pathways, particularly in organic chemistry. While specific studies directly addressing this exact compound are limited, related research provides insight into its general characteristics and synthetic approaches.
Synthesis Analysis
The synthesis of related compounds involves methods that might be applicable to our target compound. For instance, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate is synthesized through alkylation and selective cleavage processes, hinting at the potential steps for synthesizing our target compound (Hsiao, 1998). Similar synthetic routes and methodologies may be applied to the tert-butoxycarbonyl derivatives, indicating a commonality in synthesis strategies.
Molecular Structure Analysis
While specific details on the molecular structure of 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid are not directly available, related compounds provide insights into likely structural characteristics. For instance, the synthesis and structure analysis of various acetic acid derivatives illustrate typical configurations and chemical bonding patterns, which can inform assumptions about the molecular structure of our target compound (Wei et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving tert-butoxycarbonyl amino acids often involve protection and deprotection steps, which are crucial for peptide synthesis. For example, the quantitative cleavage of the tert-butoxycarbonyl group from N-blocked amino acids demonstrates typical reactions and provides a basis for understanding the chemical behavior of related compounds (Ehrlich-Rogozinski, 1974).
Physical Properties Analysis
While specific data on the physical properties of 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is not directly available, related research on tert-butoxycarbonyl-protected compounds and tetrahydro-pyran derivatives offers insights into solubility, melting points, and other physical characteristics relevant to this type of compound.
Chemical Properties Analysis
The chemical properties of compounds like 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid are often defined by their reactivity, stability, and interaction with other chemical entities. Studies on related compounds, such as those involving acylation reactions and the stability of tert-butoxycarbonyl groups under various conditions, provide a foundation for understanding the chemical properties of our target compound (Arutjunyan et al., 2013).
Wissenschaftliche Forschungsanwendungen
Chemical and Physicochemical Studies
Research on compounds structurally related to 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, such as the spin label amino acid TOAC, has contributed significantly to our understanding of peptide synthesis and structure. The incorporation of TOAC into peptides, due to its rigid cyclic structure and the ability to form a peptide bond, has been invaluable in analyzing peptide backbone dynamics and secondary structure. These studies have employed various spectroscopic techniques, including EPR, NMR, and FT-IR, to investigate peptide interactions with membranes and proteins, offering insights into peptide orientation in membranes and peptide-nucleic acid interactions (Schreier et al., 2012).
Environmental Impact and Biodegradation
The environmental impact and biodegradation pathways of compounds with similar functionalities have been explored, particularly in the context of organic acid vapors and their effects on materials like copper. Studies have shown that organic acids such as acetic, formic, and butyric acids, which share functional group similarities with the compound of interest, play a significant role in corrosion processes in various industrial atmospheres. The aggressiveness of these acids in environments with high relative humidity highlights the importance of understanding their interactions with metals for better material preservation strategies (Bastidas & La Iglesia, 2007).
Biomedical Applications
The broader family of organic acids, including those structurally related to 2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, has shown potential in various biomedical applications. Levulinic acid (LEV), a compound with both carbonyl and carboxyl functional groups, illustrates the versatility and importance of these functional groups in drug synthesis. LEV and its derivatives have been explored for use in cancer treatment, medical materials, and other fields, demonstrating the potential of such compounds in reducing drug synthesis costs and simplifying complex synthesis steps (Zhang et al., 2021).
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJWUTNRLZHCBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624571 |
Source


|
| Record name | [(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182287-49-6 |
Source


|
| Record name | [(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde](/img/structure/B63529.png)








![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)
